2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide
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Overview
Description
2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound is characterized by the presence of three chlorine atoms and a sulfonamide group attached to a benzene ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
The synthesis of 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: As a sulfonamide, it may exhibit antimicrobial properties and can be studied for potential use in treating bacterial infections.
Chemical Biology: The compound can be used as a probe to study enzyme activities and protein interactions involving sulfonamide groups.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides typically act as competitive inhibitors of enzymes that utilize para-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting these enzymes, the compound can disrupt essential metabolic pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar compounds to 2,4,5-trichloro-N-(2-methylphenyl)benzene-1-sulfonamide include other sulfonamides, such as sulfamethoxazole, sulfadiazine, and sulfamethazine . These compounds share the sulfonamide functional group but differ in their substituents and overall structure. The unique combination of chlorine atoms and the 2-methylphenyl group in this compound may confer distinct properties and applications compared to other sulfonamides.
Properties
IUPAC Name |
2,4,5-trichloro-N-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-4-2-3-5-12(8)17-20(18,19)13-7-10(15)9(14)6-11(13)16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMACWQGCFDXPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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